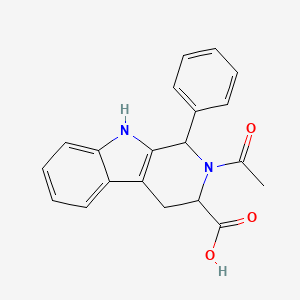

2-acetyl-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-acetyl-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a complex organic compound that belongs to the beta-carboline family Beta-carbolines are a group of indole alkaloids known for their diverse biological activities and presence in various natural products

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid typically involves the Fischer indole synthesis. This method includes the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the indole ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial to achieving the desired product quality.

Análisis De Reacciones Químicas

Types of Reactions

2-acetyl-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions to achieve substitution.

Major Products

Aplicaciones Científicas De Investigación

Antiviral Activity

Recent studies have highlighted the potential of 2-acetyl-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid as an antiviral agent. Its effectiveness against various viruses has been documented:

The compound exhibited a high therapeutic index against HIV type 1, indicating its potential as a leading candidate for further clinical development.

Neuroprotective Effects

Beta-carbolines are known for their neuroprotective properties. Research indicates that this compound can modulate neurotransmitter systems and may protect against neurodegenerative diseases:

- Mechanism : The compound may reduce oxidative stress and inflammation in neuronal cells.

- Findings : In vitro studies have shown that it can enhance neuronal survival under stress conditions, suggesting its utility in treating disorders like Alzheimer's disease.

Antioxidant Properties

The antioxidant capabilities of beta-carboline derivatives are well-documented. This compound has been shown to scavenge free radicals effectively:

These findings suggest that the compound could be beneficial in formulations aimed at reducing oxidative damage in various diseases.

Case Studies

Several case studies have been published that explore the applications of this compound:

-

Antiviral Efficacy Against HIV :

- A study demonstrated that the compound significantly inhibited HIV replication in vitro with minimal cytotoxicity to host cells. The low EC50 values indicate its potency as an antiviral agent.

-

Neuroprotection in Animal Models :

- In animal models of neurodegeneration, treatment with this compound resulted in improved cognitive function and reduced markers of oxidative stress in brain tissues.

-

Antioxidant Activity in Food Systems :

- Research has shown that incorporating this compound into food products can enhance their antioxidant capacity, potentially improving shelf life and nutritional value.

Mecanismo De Acción

The mechanism of action of 2-acetyl-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate enzymatic activity, leading to changes in metabolic pathways. It may also bind to specific receptors, influencing cellular signaling and physiological responses. The exact pathways and targets depend on the specific biological context and the compound’s structural features .

Comparación Con Compuestos Similares

Similar Compounds

1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline: Similar structure but lacks the acetyl and carboxylic acid groups.

2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole: Another beta-carboline derivative with different substituents.

Uniqueness

2-acetyl-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is unique due to the presence of both acetyl and carboxylic acid groups, which confer distinct chemical properties and biological activities. These functional groups enhance its solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for research and development.

Actividad Biológica

2-Acetyl-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid (CAS No. 956923-54-9) is a derivative of the beta-carboline alkaloids, which are known for their diverse biological activities. This compound has garnered attention for its potential pharmacological applications, particularly in the fields of antitumor, antiprotozoal, and antifungal activities.

- Molecular Formula : C20H18N2O3

- Molecular Weight : 334.37 g/mol

- CAS Number : 956923-54-9

Antitumor Activity

Research indicates that beta-carboline derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds similar to 2-acetyl-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline demonstrate cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Eudistomin K | P-388 | Not specified |

| Eudistomin E | KB | Not specified |

| 2-Acetyl derivative | A549 | 8.8 - 18.1 |

These compounds have been reported to induce non-apoptotic cell death and show selectivity towards tumorigenic cells over non-tumorigenic cells .

Antiprotozoal Activity

The compound has shown promising results against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies revealed:

- IC50 values:

- Epimastigote form: 14.9 µM

- Trypomastigote form: 45 µM

- Amastigote form: 33 µM

The selective index for this compound was found to be significantly higher for the parasite compared to mammalian cells, indicating low cytotoxicity .

Antifungal Activity

Beta-carboline derivatives have also been evaluated for their antifungal properties. In studies assessing fungicidal activity against various phytopathogenic fungi:

- The compound exhibited effective inhibition against multiple species such as Fusarium oxysporum and Rhizoctonia solani.

The activity was influenced by the substituents on the beta-carboline skeleton, with phenyl groups showing enhanced efficacy compared to other substituents .

Case Studies and Research Findings

- Antitumor Studies : A series of tetrahydro-beta-carbolines were synthesized and tested against human tumor cell lines including KB and HepG2. The findings demonstrated moderate cytotoxicity with some derivatives achieving IC50 values in the micromolar range .

- Antiprotozoal Studies : In a comparative study of various beta-carboline derivatives against T. cruzi, the tested compounds displayed a dose-dependent inhibitory effect with low toxicity towards human red blood cells .

- Fungicidal Studies : A recent study synthesized a range of beta-carboline derivatives and assessed their fungicidal activities in vitro against six types of plant fungi. The results indicated that modifications in the chemical structure significantly affected their antifungal potency .

Propiedades

IUPAC Name |

2-acetyl-1-phenyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3/c1-12(23)22-17(20(24)25)11-15-14-9-5-6-10-16(14)21-18(15)19(22)13-7-3-2-4-8-13/h2-10,17,19,21H,11H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKISQQCZJAUBPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC2=C(C1C3=CC=CC=C3)NC4=CC=CC=C24)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.